molecular formula C3H5NO4 B6282887 (methoxycarbamoyl)formic acid CAS No. 177902-89-5

(methoxycarbamoyl)formic acid

Cat. No.: B6282887
CAS No.: 177902-89-5
M. Wt: 119.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(methoxycarbamoyl)formic acid is an organic compound with the chemical formula C3H5NO4 It is a derivative of formic acid, where a methoxycarbamoyl group is attached to the formic acid molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

(methoxycarbamoyl)formic acid can be synthesized through several methods. One common approach involves the reaction of formic acid with methoxyamine in the presence of a dehydrating agent. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as the purification of raw materials, precise control of reaction conditions, and efficient separation of the final product from by-products.

Chemical Reactions Analysis

Types of Reactions

(methoxycarbamoyl)formic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce carbon dioxide and water.

    Reduction: Reduction reactions can yield methoxycarbamoyl alcohol.

    Substitution: The methoxycarbamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products Formed

    Oxidation: Carbon dioxide (CO2) and water (H2O).

    Reduction: Methoxycarbamoyl alcohol.

    Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

(methoxycarbamoyl)formic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (methoxycarbamoyl)formic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Formic Acid: The simplest carboxylic acid with the formula HCOOH.

    Methoxyacetic Acid: A derivative of acetic acid with a methoxy group attached.

    Carbamoylformic Acid: A compound similar to (methoxycarbamoyl)formic acid but without the methoxy group.

Uniqueness

This compound is unique due to the presence of both methoxy and carbamoyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous.

Properties

CAS No.

177902-89-5

Molecular Formula

C3H5NO4

Molecular Weight

119.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.